S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride
Description
S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride (CAS: 352530-51-9) is a thiazole-derived compound with a molecular formula of C₅H₁₀N₆S₂·HCl and a molecular weight of 254.76 g/mol . It is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .
Properties
IUPAC Name |
[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6S2.ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXJVYCDETXZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88046-01-9, 124646-05-5 | |
| Record name | Carbamimidothioic acid, [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88046-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WQ73L29PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride is a compound of significant interest due to its diverse biological activities. It is primarily recognized for its potential as an antimicrobial and anticancer agent, as well as its role in enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₆H₁₁ClN₆S₂
- Molecular Weight : 266.775 g/mol
- Solubility : Sparingly soluble in DMSO
- Melting Point : >188°C (decomposes)
This compound exhibits its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of xanthine oxidase, which is involved in uric acid metabolism. This inhibition can be beneficial in treating conditions like gout .
- Antimicrobial Activity : Studies indicate that this compound displays potent antimicrobial properties against a range of pathogens, including bacteria and fungi .
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity. In vitro studies have reported effective inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 1 summarizes the antimicrobial efficacy of the compound against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In a series of cytotoxicity assays against various cancer cell lines, the compound exhibited promising results:
- IC50 Values :
- PC3 (prostate cancer): 13.7 µM
- MCF7 (breast cancer): 15.0 µM
These values indicate that the compound may be more effective than some standard chemotherapy agents.
Case Studies
A notable case study involved the use of this compound in treating murine models of bacterial infections. The compound significantly reduced bacterial load and improved survival rates compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Guanidine Group : Enhances interaction with biological targets due to its basicity.
- Thiazole Ring : Contributes to the compound's ability to penetrate biological membranes and interact with enzymes.
Scientific Research Applications
Medicinal Chemistry
1.1. Role as a Pharmaceutical Intermediate
S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride is primarily recognized as an intermediate in the synthesis of Famotidine, a widely used histamine H2 receptor antagonist that reduces stomach acid production. The compound's structural features, including a thiazole ring and guanidine group, facilitate its role in drug synthesis processes.
1.2. Antidiabetic Potential
Research indicates that this compound exhibits significant effects on glucose metabolism and insulin sensitivity, suggesting its potential use as an anti-diabetic agent. In vitro studies have shown that the compound can enhance glucose uptake in muscle cells, thereby improving insulin sensitivity.
Biochemical Research
2.1. Interaction Studies
The compound has been subjected to various interaction studies to elucidate its binding affinity with biological targets. These studies are crucial for understanding the mechanism of action and potential therapeutic effects of the compound. For instance, electrochemical studies have been conducted to investigate its redox properties and interactions with biomolecules.
2.2. Antimicrobial Activity
This compound has demonstrated antimicrobial and antifungal activities in preliminary studies. These findings suggest that it could be developed into a therapeutic agent for treating infections caused by resistant microbial strains.
3.1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. For example, one method includes the reaction of S-[(2-aminothiazol-4-yl)methyl]isothiourea dihydrochloride with various reagents to yield different thiazole derivatives. The characterization of synthesized compounds is essential for confirming their structure and purity.
3.2. Pharmacological Studies
Pharmacological studies have explored the efficacy of this compound in reducing gastric acid secretion in animal models. In one study, the compound was administered to pylorus-ligated rats, demonstrating significant inhibition of gastric secretion compared to control groups . Such findings underscore its potential as a therapeutic agent for gastrointestinal disorders.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for Famotidine synthesis | Essential structural features for drug synthesis |
| Antidiabetic Research | Enhances glucose metabolism | Improves insulin sensitivity |
| Biochemical Interaction | Binding studies with biological targets | Insights into mechanism of action |
| Antimicrobial Activity | Potential treatment for resistant infections | Demonstrated antimicrobial properties |
| Pharmacological Studies | Reduces gastric acid secretion | Significant inhibition observed in animal models |
Comparison with Similar Compounds
S-(3,4-Dichlorobenzyl)isothiourea Hydrochloride (A22)
Structural Features :
- Contains a dichlorobenzyl group instead of a thiazolyl-guanidino moiety.
Functional Properties :
- Antimicrobial Activity: Demonstrates potent in vitro activity against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex, with MIC values ranging from 4–32 µg/mL .
- Mechanism : Targets the cytoskeletal protein MreB , disrupting cell shape and division in Gram-negative bacteria .
- Anti-Biofilm Activity : Reduces biofilm formation in E. coli and Klebsiella pneumoniae at sub-inhibitory concentrations (0.5–2 µg/mL) .
Advantages Over Target Compound :
Limitations :
S-(4-Chlorobenzyl)isothiourea
Structural Features :
- Simpler structure with a single chlorobenzyl group.
Functional Properties :
Contrast with Target Compound :
N-Cyano Derivatives with Thiazolylmethylthio Groups
Example Compounds :
- Compound 30: N-Cyano-N'-[4-[N-(fluorobenzyl-pyridylamino)ethyl]butyl]-guanidine derivative with a [2-guanidino-4-thiazolyl]methylthio group.
- Compound 31 : Similar structure with a pentyl chain.
Key Data :
| Property | Compound 30 | Compound 31 |
|---|---|---|
| Yield | 60% | 29% |
| Molecular Weight | ~612 g/mol | Not specified |
| Bioactivity | Unspecified | Unspecified |
Comparison :
S-(2-Dimethylaminomethyl)-4-Thiazolemethyl Isothiourea Dihydrochloride
Structural Features :
- Substituted with a dimethylaminomethyl group instead of guanidino.
- Exists as a dihydrochloride salt, enhancing solubility.
Functional Properties :
Contrast with Target Compound :
- The dimethylaminomethyl group may alter electronic properties, reducing hydrogen-bonding capacity compared to the guanidino group .
Preparation Methods
Reaction Mechanism and Intermediate Isolation
The conventional method involves reacting 2-guanidino-4-chloromethylthiazole with isothiourea in acidic media. As detailed in patent CN1013674B, the process begins by generating the thiolate anion from isothiourea under alkaline conditions (e.g., 40% NaOH). This anion attacks the chloromethyl group of the thiazole derivative, forming the desired thiomethyl bond.
Key steps include:
-
Deprotonation : Isothiourea reacts with NaOH to form a thiolate ion.
-
Nucleophilic Substitution : The thiolate displaces chloride from 2-guanidino-4-chloromethylthiazole.
-
Acidification : Hydrochloric acid protonates the product, yielding the hydrochloride salt.
This method achieves yields of 70–72% but requires meticulous control of pH and temperature to prevent hydrolysis of the guanidine group.
Optimization Challenges
-
Purification : Early iterations relied on column chromatography, which is impractical for industrial-scale production.
-
Byproduct Formation : Competing elimination reactions may produce acrylamidine derivatives, necessitating precise stoichiometry.
-
Reagent Costs : Excess sulphamide reagents increase expenses, prompting later modifications to use stoichiometric equivalents.
One-Pot Synthesis Methodologies
Streamlined Reaction Design
Patent WO2005009986A1 introduces a one-pot approach that consolidates multiple steps into a single reactor. This method eliminates intermediate isolation, enhancing efficiency:
-
Simultaneous Activation : 2-Guanidino-4-chloromethylthiazole and isothiourea are combined in isopropanol with acetic acid (15–20% v/v).
-
In Situ Alkylation : The mixture is heated to 35–45°C , facilitating direct S-alkylation without isolating the thiolate intermediate.
-
Crystallization : Adding HCl precipitates the hydrochloride salt, which is filtered and washed with cold isopropanol.
This method achieves an 83% yield with 99% purity, significantly reducing processing time and solvent use.
Advantages Over Traditional Routes
-
Reduced Handling : Minimizes exposure to odorous intermediates (e.g., 2-guanidino-4-chloromethylthiazole), which can cause dermatitis.
-
Cost Efficiency : Lower reagent consumption and eliminated chromatography steps cut production costs by ~40%.
-
Scalability : The one-pot design is adaptable to continuous flow systems, enabling large-scale manufacturing.
Comparative Analysis of Synthetic Methods
The one-pot method’s superior yield and purity stem from avoiding intermediate degradation and side reactions. However, the traditional approach remains relevant for small-scale syntheses requiring custom modifications.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich base reactions. For example, intermediates like 2-dimethylaminomethyl-4-chloromethylthiazole hydrochloride ( ) serve as precursors. Optimization involves controlling reaction temperature (e.g., 60–80°C), pH (neutral to slightly acidic), and stoichiometric ratios of guanidine derivatives to thiazole intermediates. Purity is enhanced via recrystallization in methanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H-NMR : To confirm the presence of guanidino protons (δ 6.5–8.5 ppm) and thiazole ring protons (δ 7.0–8.0 ppm) ().
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~248 g/mol for the dihydrochloride form) ().
- HPLC : Utilize reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .
Q. What standard assays evaluate the compound’s solubility and stability under laboratory conditions?
- Methodological Answer :
- Solubility : Test in water, DMSO, and methanol at 25°C. The hydrochloride salt typically exhibits high aqueous solubility (>250 g/L) ( ).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light and moisture to prevent hydrolysis of the isothiourea moiety .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the thiazole and guanidine moieties to enhance biological activity?
- Methodological Answer :
- Thiazole Modifications : Substitutions at the 4-position (e.g., chloromethyl or dimethylaminomethyl groups) influence antimicrobial potency. For example, S-(3,4-dichlorobenzyl) analogs show enhanced activity against Pseudomonas aeruginosa ( ).
- Guanidine Modifications : Replacing the guanidine with cyano or alkyl groups alters cytotoxicity. SAR tables ( ) suggest that bulky substituents reduce membrane permeability but improve target specificity .
Q. How can researchers resolve contradictions in reported anti-biofilm activity across bacterial strains?
- Methodological Answer : Discrepancies may arise from strain-specific efflux pumps or biofilm matrix composition. Standardize assays using:
- Microtiter Plate Assays : Quantify biofilm biomass via crystal violet staining.
- Checkerboard Synergy Tests : Combine the compound with antibiotics (e.g., ciprofloxacin) to identify synergistic effects. highlights strain-dependent MIC reductions (2–8 µg/mL) against multidrug-resistant pathogens .
Q. What mechanistic studies are recommended to elucidate its inhibition of bacterial histidine kinases?
- Methodological Answer :
- Kinase Assays : Use purified histidine kinases (e.g., Staphylococcus aureus WalK) and measure ATPase activity via malachite green phosphate detection.
- Molecular Docking : Model interactions between the guanidino group and kinase ATP-binding pockets (). Competitive inhibition constants (Ki) can be derived from Lineweaver-Burk plots .
Handling and Safety Considerations
Q. What PPE and handling protocols are critical given the compound’s hygroscopic and cytotoxic nature?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
